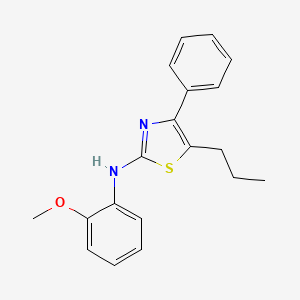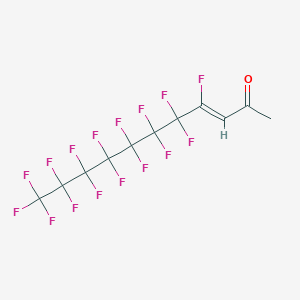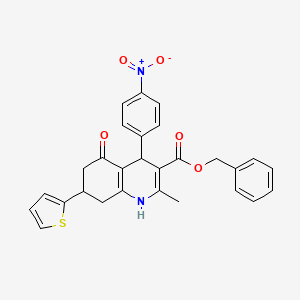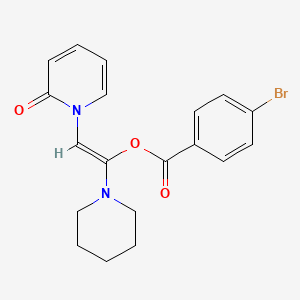![molecular formula C17H16N2OS2 B11093012 2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11093012.png)
2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring substituted with a methyl group and a sulfanyl group, linked to an acetamide moiety with a 2-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, often using thiourea or similar sulfur-containing reagents.
Attachment of the Acetamide Moiety: The acetamide moiety can be attached through acylation reactions using acetic anhydride or acetyl chloride.
Final Coupling: The final coupling of the benzothiazole derivative with the acetamide moiety is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Substitution Reagents: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzothiazoles, sulfonylbenzothiazoles, halobenzothiazoles
Scientific Research Applications
2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core structure but lacks the acetamide moiety.
2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxyl group instead of the sulfanyl group.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Contains a nitro group and a hydroxyl group.
Uniqueness
2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl and acetamide moieties contribute to its potential as a versatile intermediate in organic synthesis and its diverse biological applications.
Properties
Molecular Formula |
C17H16N2OS2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2OS2/c1-11-7-8-14-15(9-11)22-17(19-14)21-10-16(20)18-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
FGCZNVKGCPZWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dioxo-2-[4-(phenylamino)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11092939.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B11092947.png)
amino}-4-oxobutanoic acid](/img/structure/B11092950.png)
![1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one](/img/structure/B11092960.png)

![N-{4-[(1Z)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B11092988.png)
![methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}oxy)benzoate](/img/structure/B11092997.png)
![N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11093008.png)
![(5E)-1-hexyl-5-[(3-imidazol-1-ylpropylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11093020.png)


![(2Z)-2-[(4-chlorophenyl)imino]-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093037.png)
![Dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11093038.png)
